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Compound of Interest

Compound Name: 6-Nonen-1-ol, (6E)-

Cat. No.: B3051157

An In-depth Technical Guide to (6E)-6-Nonen-1-
ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of (6E)-6-Nonen-1-ol, a key aliphatic alcohol. Included are its CAS number,
molecular formula, detailed physicochemical data, and a representative experimental protocol
for its stereoselective synthesis.

Chemical Identity and Properties

(6E)-6-Nonen-1-ol, also known as trans-6-Nonen-1-ol, is an organic compound classified as a
fatty alcohol. Its structure consists of a nine-carbon chain with a terminal alcohol functional
group and a carbon-carbon double bond in the trans (E) configuration at the sixth position.

Table 1: Chemical Identifiers for (6E)-6-Nonen-1-ol
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Identifier

Value

CAS Number

31502-19-9[1]

Molecular Formula

C9H180[1]

IUPAC Name (E)-non-6-en-1-ol

Synonyms trans-6-Nonen-1-ol, 6-(E)-Nonen-1-o0l[1]
Molecular Weight 142.24 g/mol

InChl Key XJHRZBIBSSVCEL-ONEGZZNKSA-N[1]

Table 2: Physicochemical Properties of (6E)-6-Nonen-1-ol

Property Value Source
Boiling Point 115 °C (at 20 mmHg) PubChem
Density 0.85 g/mL PubChem
Refractive Index 1.451 PubChem
Solubility Insoluble in water, soluble in JECEA

fixed oils.[2]

Table 3: Spectroscopic Data Summary for (6E)-6-Nonen-1-ol

Spectroscopy Type Key Data Points

1H NMR Data available via PubChem CID 5362811
Data available for the (6Z) isomer via PubChem

13C NMR

CID 5362792[2]

Mass Spectrometry (GC-MS)

Top peaks at m/z 41, 67. Data available via
NIST WebBook and PubChem[1]

Infrared (IR) Spectroscopy

Data available via PubChem CID 5362811
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Experimental Protocols: Stereoselective Synthesis

The synthesis of (6E)-6-Nonen-1-ol can be effectively achieved via a Wittig reaction, which is a
reliable method for creating a carbon-carbon double bond with stereochemical control. The
following protocol describes a plausible route for its synthesis.

Objective: To synthesize (6E)-6-Nonen-1-ol from propanal and a protected 6-hydroxyhexyl
phosphonium ylide.

Materials:

¢ (6-Hydroxyhexyl)triphenylphosphonium bromide

e Sodium hydride (NaH) or other suitable strong base
e Anhydrous Tetrahydrofuran (THF)

e Propanal

o Standard glassware for inert atmosphere synthesis
e Magnetic stirrer and heating mantle

» Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride
solution, brine, anhydrous magnesium sulfate)

Silica gel for column chromatography
Detailed Methodology:
Step 1: Preparation of the Phosphonium Ylide

e Under an inert atmosphere (e.g., nitrogen or argon), add (6-
hydroxyhexyl)triphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask
equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

¢ Add anhydrous THF to dissolve the phosphonium salt.
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e Cool the solution to 0 °C in an ice bath.

« Slowly add a strong base, such as sodium hydride (NaH), to the solution to deprotonate the
phosphonium salt and form the ylide. The solution will typically change color, indicating ylide
formation.

 Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an
additional hour to ensure complete ylide formation.

Step 2: The Wittig Reaction
e Cool the ylide solution back down to 0 °C.

e Add a solution of propanal in anhydrous THF dropwise to the ylide solution via the dropping
funnel.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

e Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride
(NH4CI).

o Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x
volumes).

o Combine the organic layers and wash with water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate (MgSOea), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

e The crude product will contain the desired (6E)-6-Nonen-1-ol and triphenylphosphine oxide
as a byproduct.

 Purify the crude product by flash column chromatography on silica gel, eluting with a
hexane/ethyl acetate gradient to isolate the pure (6E)-6-Nonen-1-ol.
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Step 4: Characterization

e Confirm the structure and stereochemistry of the purified product using *H NMR, 3C NMR,
and mass spectrometry, comparing the results with literature data. The (E)-configuration is
typically favored when using non-stabilized ylides under salt-free conditions.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of (6E)-6-Nonen-1-ol as
detailed in the experimental protocol.

Starting Materials

(6-Hydroxyhexyl)triphenyl-
phosphonium bromide
Y
. - . e Spectroscopic
Ylide Formation Wittig Reaction Aqueous Workup Purification .
Strong Base (e.g., NaH) summ g (Deprotonation in THF) (Addition of Propanal) (Quench & Extraction) (Column Chromatography) g ©5) 0 Nonen-tol Ch(a,\::;éer;;;‘on

Synthesis Protocol Final Product & Analysis

Click to download full resolution via product page

Caption: Workflow for the synthesis of (6E)-6-Nonen-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Nonen-1-ol, (E)- [webbook.nist.gov]
e 2. 6-Nonen-1-ol, (62)- | COH180 | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [6-Nonen-1-ol, (6E)- CAS number and molecular
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051157#6-nonen-1-ol-6e-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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